3-(2-Hydroxyethyl)-2-cyclohexenone
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Overview
Description
3-(2-Hydroxyethyl)-2-cyclohexenone is an organic compound with a cyclohexenone ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-cyclohexenone can be achieved through several methods. One common approach involves the reaction of cyclohexenone with ethylene oxide in the presence of a base, such as potassium hydroxide, to introduce the hydroxyethyl group. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: 3-(2-Carboxyethyl)-2-cyclohexenone
Reduction: 3-(2-Hydroxyethyl)cyclohexanol
Substitution: 3-(2-Alkoxyethyl)-2-cyclohexenone or 3-(2-Aminoethyl)-2-cyclohexenone
Scientific Research Applications
3-(2-Hydroxyethyl)-2-cyclohexenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-cyclohexenone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Used in polymer synthesis and biomedical applications.
2-Hydroxyethyl cellulose: Utilized as a thickening agent and drug carrier.
3-Hydroxypropyl cyclohexenone: Similar structure with different substituent .
Uniqueness
Its combination of a cyclohexenone ring and a hydroxyethyl group makes it versatile for various chemical transformations and biological interactions .
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c9-5-4-7-2-1-3-8(10)6-7/h6,9H,1-5H2 |
InChI Key |
WBWFRNUVWHBKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)CCO |
Origin of Product |
United States |
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